molecular formula C13H11ClN2O B1268744 N-(4-Aminophenyl)-4-chlorobenzamide CAS No. 23600-46-6

N-(4-Aminophenyl)-4-chlorobenzamide

Cat. No.: B1268744
CAS No.: 23600-46-6
M. Wt: 246.69 g/mol
InChI Key: CYSQNIFSCOEHDN-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl)-4-chlorobenzamide is a useful research compound. Its molecular formula is C13H11ClN2O and its molecular weight is 246.69 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

N-(4-Aminophenyl)-4-chlorobenzamide is a chemical compound used in various synthetic and pharmacodynamic studies. It serves as a building block for creating other chemical entities with potential biological activities. For instance, it has been synthesized for studying its potential in killing sperm and controlling oncomelania, an aquatic snail involved in the life cycle of a parasitic flatworm (Zhang Xiao-yong, 2005). Additionally, its derivatives, such as 2-substituted 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chlorobenzamides, have been evaluated for their gastrokinetic activity by studying their effects on the gastric emptying activity in rats (S. Kato et al., 1992).

Photodegradation and Environmental Impact

The photodegradation of related compounds like moclobemide, which decomposes into 4-chlorobenzamide, has been investigated to understand the environmental impact and stability of these compounds. This study is crucial for assessing the safety and long-term effects of these substances when exposed to environmental conditions (R. Skibiński & Ł. Komsta, 2012).

Catalytic Applications

In a study on Co(III)-catalyzed reactions, N-chlorobenzamides, closely related to this compound, were used to facilitate [4 + 2] annulation with maleimides. This study highlights the compound's potential use in catalyzing specific organic reactions, which can be significant in synthesizing biologically active molecules (N. Muniraj & K. R. Prabhu, 2019).

Role in Synthesis of Quinazoline Derivatives

In the synthesis of quinazoline derivatives, which are known for their good biological activity, this compound has been used as an intermediate. This application demonstrates the compound's utility in creating nitrogen-containing heterocyclic compounds, which have significant biological and pharmacological implications (Xu Li-feng, 2011).

Reaction Studies in Acidic Conditions

The reaction behavior of N-Aryl-4-chlorobenzamides, similar to this compound, has been studied under acidic conditions. This research provides insights into the chemical stability and reactivity of such compounds, which is essential for their application in various chemical processes (C. O'Conner & R. Ramage, 1977).

Properties

IUPAC Name

N-(4-aminophenyl)-4-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O/c14-10-3-1-9(2-4-10)13(17)16-12-7-5-11(15)6-8-12/h1-8H,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYSQNIFSCOEHDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60359364
Record name N-(4-Aminophenyl)-4-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23600-46-6
Record name N-(4-Aminophenyl)-4-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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